Cas no 15071-04-2 (4-Methyl-6,7-methylenedioxycoumarin)

15071-04-2 structure
Nombre del producto:4-Methyl-6,7-methylenedioxycoumarin
Número CAS:15071-04-2
MF:C11H8O4
Megavatios:204.178823471069
MDL:MFCD00143343
CID:120792
PubChem ID:87572951
4-Methyl-6,7-methylenedioxycoumarin Propiedades químicas y físicas
Nombre e identificación
-
- 6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one,8-methyl-
- 4-METHYLAYAPIN
- 4-Methyl-6,7-methylenedioxycoumarin
- 6,7-Methylenedioxy-4-methylcoumarin
- 4-Methyl-6,7-(methylenedioxy)coumarin
- 4-Methyl-6,7-methylenebisoxycoumarin
- 8-Methyl-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one
- 6,7-(Methylenedioxy)-4-methyl-2H-1-benzopyran-2-one
- 8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one
- 8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Oprea1_675013
- MLS001164725
- XAOGHIKJQRXPHX-UHFFFAOYSA-N
- HMS2876M20
- ZB009406
- SMR000539918
- M0971
- 8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one #
- 6H-1,3-Dioxolo[4
- SR-01000195988
- DTXSID50346066
- SR-01000195988-1
- 8-METHYL-2H-[1,3]DIOXOLO[4,5-G]CHROMEN-6-ONE
- 4-Methyl-6,7-methylenedioxy coumarin
- SCHEMBL24270279
- FT-0725117
- T71815
- MFCD00143343
- CHEMBL1592675
- AKOS003620980
- 6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-methyl-
- 15071-04-2
- J-008732
- TS-09579
- STL560732
- DB-358434
-
- MDL: MFCD00143343
- Renchi: 1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3
- Clave inchi: XAOGHIKJQRXPHX-UHFFFAOYSA-N
- Sonrisas: O1C([H])([H])OC2C([H])=C3C(C(C([H])([H])[H])=C([H])C(=O)O3)=C([H])C1=2
Atributos calculados
- Calidad precisa: 204.04224
- Masa isotópica única: 204.04225873g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 0
- Complejidad: 323
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.8
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 1.396
- Punto de fusión: 180.0 to 183.0 deg-C
- Punto de ebullición: 370 ºC
- Punto de inflamación: 168 ºC
- PSA: 44.76
4-Methyl-6,7-methylenedioxycoumarin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | M339653-10mg |
4-Methyl-6,7-methylenedioxycoumarin |
15071-04-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0971-1G |
4-Methyl-6,7-methylenedioxycoumarin |
15071-04-2 | 1g |
¥765.00 | 2024-04-17 | ||
TRC | M339653-50mg |
4-Methyl-6,7-methylenedioxycoumarin |
15071-04-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D754364-5g |
6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-methyl- |
15071-04-2 | 95% | 5g |
$460 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-290440-1 g |
4-Methyl-6,7-methylenedioxycoumarin, |
15071-04-2 | 1g |
¥1,790.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D754364-250mg |
6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-methyl- |
15071-04-2 | 95% | 250mg |
$90 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-290440-1g |
4-Methyl-6,7-methylenedioxycoumarin, |
15071-04-2 | 1g |
¥1790.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D754364-5g |
6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-methyl- |
15071-04-2 | 95% | 5g |
$460 | 2025-02-24 | |
Ambeed | A424699-250mg |
8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one |
15071-04-2 | 98% | 250mg |
$46.0 | 2024-04-23 | |
Ambeed | A424699-1g |
8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one |
15071-04-2 | 98% | 1g |
$114.0 | 2024-04-23 |
4-Methyl-6,7-methylenedioxycoumarin Literatura relevante
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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